molecular formula C26H33N3O5S B11530872 1-[4-(Hexyloxy)phenyl]-3-[4-(phenylsulfonyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-[4-(Hexyloxy)phenyl]-3-[4-(phenylsulfonyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B11530872
M. Wt: 499.6 g/mol
InChI Key: QYZLBSSLKARQDA-UHFFFAOYSA-N
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Description

3-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-1-[4-(HEXYLOXY)PHENYL]PYRROLIDINE-2,5-DIONE is a complex organic compound featuring a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-1-[4-(HEXYLOXY)PHENYL]PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,5-dione core, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The benzenesulfonyl group is introduced via sulfonylation reactions, often using benzenesulfonyl chloride in the presence of a base. The hexyloxyphenyl group is attached through etherification reactions, typically involving the reaction of a phenol derivative with a hexyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-1-[4-(HEXYLOXY)PHENYL]PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-1-[4-(HEXYLOXY)PHENYL]PYRROLIDINE-2,5-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-1-[4-(HEXYLOXY)PHENYL]PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzyme active sites, inhibiting their activity. The piperazine ring may modulate receptor activity, affecting signal transduction pathways. The hexyloxyphenyl moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(PHENYLSULFONYL)PIPERAZIN-1-YL]-1-[4-PROPOXYPHENYL]PYRROLIDINE-2,5-DIONE: Similar structure but with a propoxy group instead of a hexyloxy group.

    3-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-1-[4-METHYLOXYPHENYL]PYRROLIDINE-2,5-DIONE: Similar structure but with a methyloxy group instead of a hexyloxy group.

Uniqueness

The uniqueness of 3-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-1-[4-(HEXYLOXY)PHENYL]PYRROLIDINE-2,5-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The hexyloxy group enhances its lipophilicity, potentially improving its bioavailability and membrane permeability compared to similar compounds with shorter alkyl chains.

Properties

Molecular Formula

C26H33N3O5S

Molecular Weight

499.6 g/mol

IUPAC Name

3-[4-(benzenesulfonyl)piperazin-1-yl]-1-(4-hexoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C26H33N3O5S/c1-2-3-4-8-19-34-22-13-11-21(12-14-22)29-25(30)20-24(26(29)31)27-15-17-28(18-16-27)35(32,33)23-9-6-5-7-10-23/h5-7,9-14,24H,2-4,8,15-20H2,1H3

InChI Key

QYZLBSSLKARQDA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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